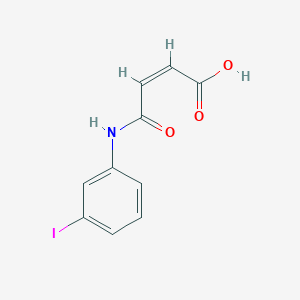

N-(m-iodophenyl)maleamic acid

Description

Contextualization within the Broader Field of N-Arylmaleamic Acids

N-arylmaleamic acids are a class of organic compounds characterized by a maleamic acid moiety attached to an aryl (aromatic) group via a nitrogen atom. They are dicarboxylic acid monoamides and are typically synthesized by the reaction of an aromatic amine with maleic anhydride (B1165640). nih.govscbt.com This reaction is generally straightforward and results in a nearly theoretical yield of the N-substituted maleamic acid. epo.org

These compounds are important precursors in the synthesis of N-arylmaleimides, which are formed through a cyclodehydration reaction. epo.orggoogle.comsrce.hr N-substituted maleimides have a wide range of applications, including their use as thermal stabilizers in the polymer industry, as intermediates in the synthesis of functionalized β-lactams, and as dienophiles in Diels-Alder reactions. niscpr.res.in Furthermore, N-arylmaleimides are of particular interest as modifiers for engineering plastics, enhancing their heat resistance.

The general structure of N-arylmaleamic acids allows for a wide variety of derivatives to be synthesized by simply changing the substituent on the aryl ring. This versatility makes them attractive building blocks in medicinal chemistry and materials science. For instance, various N-arylmaleamic acids have been investigated for their biological activities, although in some studies, they have shown little to no cytotoxicity compared to their cyclized maleimide (B117702) counterparts. tandfonline.com

Unique Aspects of the m-Iodophenyl Moiety in Synthetic Organic Chemistry

The defining feature of N-(m-iodophenyl)maleamic acid is the presence of an iodine atom at the meta-position of the phenyl ring. This m-iodophenyl group imparts specific reactivity to the molecule, making it a valuable tool in synthetic organic chemistry. The carbon-halogen bond, in this case, a carbon-iodine bond, is a key functional group that can participate in a variety of cross-coupling reactions. wikipedia.org

The iodine substituent is an excellent leaving group, making the m-iodophenyl moiety a prime candidate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the facile introduction of a wide range of substituents at the meta-position of the phenyl ring, opening up pathways to novel and complex molecular architectures.

Overview of Academic Research Significance and Trajectories for this compound

Research involving this compound and its derivatives often focuses on its utility as a synthetic intermediate. The cyclized form, N-(m-iodophenyl)maleimide, has been investigated for its potential as an inhibitor of enzymes like monoglyceride lipase (B570770) (MGL), with studies showing that halogen substitutions on the phenyl ring can significantly impact inhibitory activity. ucl.ac.be Specifically, N-(3-iodophenyl)maleimide demonstrated notable inhibition of MGL. ucl.ac.be

The synthesis of this compound itself is a precursor step to obtaining the more widely studied maleimide derivative. The general synthesis involves the reaction of m-iodoaniline with maleic anhydride. google.com The resulting maleamic acid can then be cyclized to the corresponding maleimide through dehydration, often using agents like acetic anhydride. acs.orgacs.org

The trajectory of research on this compound is closely linked to the applications of its derivatives. The ability to functionalize the m-iodophenyl group through cross-coupling reactions makes it a versatile platform for creating libraries of compounds for drug discovery and materials science. Future research is likely to continue exploring the use of this compound as a building block for novel therapeutic agents and advanced materials. For example, the synthesis of N-[m-tri-(n-butyl)stannylphenyl]maleamic acid has been reported, which can then be converted to radioiodinated N-(m-iodophenyl)maleimide, a potential agent for high-yield radioiodination of proteins.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(3-iodoanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUVMXTXEXBYJY-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)NC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N M Iodophenyl Maleamic Acid

Direct Amidation of Maleic Anhydride (B1165640) with m-Iodoaniline

The most common and direct route for synthesizing N-(m-iodophenyl)maleamic acid is the acylation of m-iodoaniline with maleic anhydride. This reaction is typically straightforward and results in good yields. The general reaction involves the ring-opening of maleic anhydride by the nucleophilic attack of the amine. iosrjournals.org

The formation of an amic acid from an anhydride and an amine is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds as follows:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of m-iodoaniline on one of the electrophilic carbonyl carbons of the maleic anhydride ring. researchcommons.org This step is typically the rate-determining step.

Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.

Ring Opening: The intermediate then collapses, leading to the opening of the anhydride ring. An intramolecular proton transfer likely occurs, or a proton is transferred from the now-positively charged nitrogen to the newly formed carboxylate anion, resulting in the final this compound product.

This reaction is generally exothermic and proceeds readily. researchcommons.org

The synthesis of N-aryl maleamic acids is influenced by both the solvent and the reaction temperature. researchcommons.org

Solvent Influence: A variety of solvents can be used for this reaction, including diethyl ether, acetone, tetrahydrofuran (B95107) (THF), and even solvent-free conditions. iosrjournals.orgscispace.com The choice of solvent can affect the reaction rate and the purity of the product. For instance, in some cases, the product is poorly soluble in the reaction solvent, which allows for easy separation by filtration. researchcommons.org Acetone has been noted as a good solvent for similar reactions, providing high yields as the starting materials are soluble while the product precipitates out. researchcommons.org Aromatic hydrocarbons like toluene (B28343) or xylene can also be used. google.com

Temperature Control: The reaction of amines with maleic anhydride is exothermic. researchcommons.org Therefore, temperature control is crucial to prevent side reactions and the formation of byproducts, such as the corresponding maleimide (B117702) through dehydration. Reactions are often carried out at room temperature or below (0-25 °C) to maximize the yield of the amic acid. researchcommons.orgscispace.com Lowering the temperature can decrease side reactions and lead to a purer product with a higher yield. researchcommons.org

Table 1: Effect of Solvents on the Synthesis of N-Aryl Maleamic Acids

| Solvent | Typical Temperature (°C) | Observations | Reference |

|---|---|---|---|

| Diethyl Ether | Room Temperature | Product often precipitates, allowing for easy isolation. | |

| Acetone | Room Temperature | Good solubility of reactants and poor solubility of the product can lead to high yields. | researchcommons.org |

| Tetrahydrofuran (THF) | Room Temperature to Reflux | Commonly used, provides a good reaction medium. | iosrjournals.org |

| Toluene | 20-60 | Used as a solvent in acylation processes. | google.com |

| Solvent-Free | Room Temperature | Environmentally friendly, often results in high yields. | scispace.com |

While the reaction between maleic anhydride and anilines often proceeds efficiently without a catalyst, certain catalytic strategies can be employed, particularly in the subsequent conversion to maleimides. For the formation of the amic acid itself, the reaction is typically self-catalyzed or proceeds readily due to the inherent reactivity of the starting materials. However, in the broader context of maleimide synthesis, catalysts such as a combination of p-toluenesulfonic acid and N-ethylpyrrolidone have been used in the dehydration step that follows amic acid formation. google.com Zinc salts of the maleamic acid can also act as catalysts for the subsequent dehydrating imidization reaction. epo.org

In line with the principles of green chemistry, solvent-free methods for the synthesis of N-substituted maleanilic acids have been developed. scispace.com This approach involves the direct reaction of maleic anhydride with the substituted aniline (B41778) at room temperature. scispace.com These solvent-free reactions are often simple, clean, economical, and can result in nearly quantitative yields. scispace.com Another green approach is the use of water as a solvent, which has been explored for the synthesis of N-substituted maleimides from an exo-Diels-Alder adduct of furan (B31954) and maleic anhydride. arkat-usa.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields for the preparation of similar maleamic acids. univpancasila.ac.id

Table 2: Comparison of Conventional and Green Synthesis Methods for N-Aryl Maleamic Acids

| Method | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|

| Conventional (in Diethyl Ether) | 7-8 hours | 58-71% | Standard laboratory procedure. | univpancasila.ac.id |

| Microwave-Assisted (Solvent-Free) | 3-5 minutes | 84-90% | Rapid, high yield, energy efficient. | univpancasila.ac.id |

| Solvent-Free (Grinding) | N/A | High to Excellent | Environmentally friendly, simple, economical. | scispace.com |

Alternative and Multi-Component Synthetic Routes

While direct amidation is the most common method, other synthetic strategies can be envisaged for the preparation of this compound and its derivatives.

A convergent synthesis approach involves the preparation of complex molecules by coupling pre-synthesized fragments. In the context of this compound, this could theoretically involve reacting a pre-functionalized aniline derivative with a maleic acid derivative. However, the direct amidation of maleic anhydride is so efficient that more complex convergent syntheses are generally not required for this specific compound.

For related structures like maleimides, convergent approaches are more common. For example, the Diels-Alder reaction between a furan and a maleimide is a powerful tool in materials science, demonstrating a convergent approach to building complex architectures. researchgate.net While not directly for the synthesis of the amic acid, this highlights the utility of convergent strategies in the broader chemistry of these compounds.

Flow Chemistry and Continuous Processing Techniques for Scalability

The synthesis of this compound, traditionally performed in batch reactors, can be significantly optimized for scalability and consistency using flow chemistry and continuous processing techniques. nih.govdtu.dk Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers superior control over reaction parameters such as temperature, pressure, and residence time compared to batch processing. nih.gov This precise control is advantageous for the reaction between m-iodoaniline and maleic anhydride, as it can minimize the formation of impurities and side products, leading to a cleaner reaction profile and higher yields.

In a hypothetical continuous flow setup for this compound, separate streams of m-iodoaniline and maleic anhydride, dissolved in a suitable solvent like tetrahydrofuran (THF) or acetone, would be introduced into the system via high-precision pumps. These streams converge in a T-mixer, ensuring rapid and efficient mixing, which is often difficult to achieve on a large scale in batch reactors. dtu.dk From the mixer, the reaction stream flows into a heated reactor coil. The volume of this coil and the flow rate determine the residence time—the exact duration the reaction mixture is exposed to the target temperature. This setup allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operational time or by using parallel reactor lines. nih.gov

The advantages of this approach include enhanced safety, as only small volumes of reactants are present in the reactor at any given moment, and improved product quality due to uniform heating and mixing. dtu.dk Furthermore, the system can be integrated with in-line analytical techniques (e.g., UHPLC) for real-time monitoring and optimization of the reaction progress. nih.gov The scalability of such a system is a key advantage for industrial production, providing a throughput of kilograms per hour within a small reactor volume. nih.gov

Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis This table presents a set of plausible, non-validated parameters for the continuous synthesis of this compound based on general principles of flow chemistry.

| Parameter | Value | Rationale |

|---|---|---|

| Reagent A | 0.5 M m-iodoaniline in THF | Provides the amine nucleophile. |

| Reagent B | 0.5 M Maleic Anhydride in THF | Provides the acylating agent. |

| Flow Rate (each stream) | 5.0 mL/min | Controls residence time and throughput. |

| Reactor Volume | 20 mL | Determines the reaction volume at any given time. |

| Residence Time | 2 minutes | Calculated from total flow rate and reactor volume. |

| Temperature | 60 °C | To ensure sufficient reaction rate without promoting side reactions. |

| System Pressure | ~5 bar | Sufficient to maintain a steady, bubble-free flow. |

Isolation and Purification Methodologies for this compound

Crystallization and Recrystallization Protocols

Crystallization is a critical technique for purifying solid organic compounds like this compound. mt.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the surrounding solution, known as the mother liquor. youtube.com

The selection of an appropriate solvent is the most crucial step. mt.com An ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point. Additionally, the solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals. mt.com For a polar molecule like this compound, which contains a carboxylic acid, an amide, and an aromatic ring, suitable solvents could include ethyl acetate (B1210297), ethanol (B145695), or a mixture of ethanol and water. rsc.org

The general recrystallization procedure involves:

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a small amount of the chosen solvent is added. The mixture is heated to the solvent's boiling point while stirring until the solid completely dissolves. youtube.com More solvent is added in small portions if necessary to achieve full dissolution.

Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals. youtube.com The process can be aided by insulating the flask.

Further Cooling: Once the flask has reached room temperature, it is often placed in an ice bath to maximize the yield of crystals by further decreasing the compound's solubility. youtube.com

Collection: The purified crystals are collected by vacuum filtration, separating them from the mother liquor containing the impurities. mt.com

Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried in an oven or desiccator to remove residual solvent. rsc.org

Table 2: Example Solvent Screening for this compound Recrystallization This table illustrates the selection process for a suitable recrystallization solvent based on solubility properties.

| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |

|---|---|---|---|

| Water | Low | Moderate | Potentially suitable, may require a co-solvent. |

| Ethanol | High | Very High | Poor, high solubility at low temperature leads to low recovery. |

| Ethyl Acetate | Low | High | Good, shows a significant difference in solubility with temperature. rsc.org |

| Hexane | Insoluble | Insoluble | Unsuitable, does not dissolve the compound. |

| Ethanol/Water (9:1) | Low | High | Very Good, allows for fine-tuning of solubility properties. |

Chromatographic Separation Techniques (e.g., Preparative HPLC)

For achieving very high levels of purity, particularly for analytical standards or final active pharmaceutical ingredients, chromatographic techniques are employed. nih.gov Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful method for the isolation and purification of this compound from complex mixtures. researchgate.netnih.gov This technique separates compounds based on their differential distribution between a stationary phase (packed into a column) and a liquid mobile phase that is pumped through the column under high pressure. nih.gov

For a polar compound like this compound, a reversed-phase setup is typically used. nih.gov In this mode, the stationary phase is nonpolar (e.g., silica (B1680970) gel chemically modified with C18 alkyl chains), and the mobile phase is a mixture of polar solvents, such as water and acetonitrile (B52724) or methanol. researchgate.net

The purification process involves dissolving the crude material in a suitable solvent and injecting it into the HPLC system. A gradient elution is often employed, where the composition of the mobile phase is changed over time. nih.gov For instance, the separation might start with a high percentage of water (often containing a small amount of an acid like formic acid or acetic acid to ensure the carboxylic acid group remains protonated and gives sharp peaks) and gradually increase the percentage of the organic solvent (acetonitrile). researchgate.netnih.gov Less polar impurities will elute from the column later than the more polar components.

A UV detector is used to monitor the column effluent, as the aromatic ring in this compound absorbs UV light. researchgate.net The fraction corresponding to the main product peak is collected. The solvent is then removed from the collected fraction, typically using a rotary evaporator, to yield the highly purified compound. researchgate.net

Table 3: Illustrative Preparative HPLC Parameters for Purifying this compound This table outlines a sample method for the preparative HPLC purification of the target compound.

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, 10 µm particle size, 250 x 21.2 mm | Reversed-phase stationary phase for separating polar compounds. nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component; acid modifier improves peak shape. researchgate.net |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the compound. |

| Gradient | 20% B to 80% B over 20 minutes | Gradually increases elution strength to separate components. nih.gov |

| Flow Rate | 20 mL/min | Appropriate for the specified preparative column diameter. |

| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance for detection. |

| Injection Volume | 5 mL | Dependent on sample concentration and column capacity. |

Mechanistic Investigations of N M Iodophenyl Maleamic Acid Reactivity and Transformations

Intramolecular Cyclization to N-(m-iodophenyl)maleimide and Isomaleimide

The conversion of N-(m-iodophenyl)maleamic acid into its cyclic counterparts, N-(m-iodophenyl)maleimide and N-(m-iodophenyl)isomaleimide, is a key transformation. This process involves the elimination of a water molecule and is subject to nuanced control by reaction conditions.

The cyclization of N-substituted maleamic acids can yield two isomeric products: the maleimide (B117702) and the isomaleimide. The distribution of these products is governed by the principles of kinetic and thermodynamic control. wikipedia.org Generally, the isomaleimide is the kinetically favored product, meaning it is formed faster, while the maleimide is the thermodynamically favored product, indicating it is more stable. lew.roresearchgate.net

Under conditions that favor kinetic control, such as lower temperatures and short reaction times, the reaction is largely irreversible, and the faster-forming isomaleimide product predominates. wikipedia.org Conversely, conditions that allow for equilibrium to be established, such as higher temperatures and longer reaction times, favor the formation of the more stable maleimide. wikipedia.org The initially formed isomaleimide can often be isomerized to the more stable maleimide under these thermodynamically controlled conditions. researchgate.net

For N-aryl substituted maleamic acids, like the m-iodophenyl derivative, the formation of the isomaleimide is often kinetically favored. lew.ro The electron-withdrawing nature of the aryl group can influence the nucleophilicity of the amide nitrogen and the carbonyl oxygen, affecting the relative rates of the two cyclization pathways.

Table 1: Factors Influencing Product Distribution in Maleamic Acid Cyclization

| Control Type | Favored Product | Typical Conditions | Characteristics |

|---|---|---|---|

| Kinetic | Isomaleimide | Low temperature, short reaction time, specific dehydrating agents (e.g., trifluoroacetic anhydride) | Faster reaction rate, less stable product, often irreversible. wikipedia.orglew.ro |

| Thermodynamic | Maleimide | High temperature, long reaction time, catalysts (e.g., sodium acetate) | Slower reaction rate, more stable product, allows for equilibrium. wikipedia.orgresearchgate.net |

This table provides a generalized overview of kinetic vs. thermodynamic control in the cyclization of N-substituted maleamic acids.

The dehydration of this compound is a cyclodehydration reaction that can proceed through two distinct pathways, leading to either the maleimide or the isomaleimide. lew.ro Computational studies, often employing Density Functional Theory (DFT), have elucidated the mechanistic details of these transformations for related N-aryl maleamic acids. lew.roresearchgate.net

The reaction typically proceeds in two stages. The first stage involves the formation of a mixed anhydride (B1165640) intermediate through the reaction of the maleamic acid's carboxyl group with a dehydrating agent, such as acetic anhydride. lew.ro This intermediate is key to the subsequent cyclization.

The second stage involves an intramolecular nucleophilic attack.

Pathway to Isomaleimide (Kinetic Product): The amide oxygen attacks the activated carbonyl carbon of the mixed anhydride. This pathway generally has a lower activation energy barrier, explaining why the isomaleimide is the kinetic product. lew.ro

Pathway to Maleimide (Thermodynamic Product): The amide nitrogen attacks the activated carbonyl carbon. This pathway typically has a higher activation energy barrier but leads to the more stable five-membered imide ring. lew.ro

Transition state analysis reveals that these reactions proceed through cyclic, optimized transition-state geometries. lew.roe3s-conferences.org The substituent on the nitrogen atom (in this case, the m-iodophenyl group) has a significant effect on the geometries of the transition states and the corresponding activation free energy barriers. lew.ro

The choice of dehydrating agent and the presence of catalysts are critical in directing the cyclization of this compound towards either the maleimide or isomaleimide.

Acetic Anhydride: When used alone, acetic anhydride can lead to a mixture of products. For N-phenyl substituted systems, it tends to favor the kinetic isomaleimide product. lew.ro

Acetic Anhydride with Sodium Acetate (B1210297): The addition of a base like sodium acetate facilitates the isomerization of the initially formed isomaleimide to the more stable maleimide. researchgate.netucl.ac.be This combination is a standard method for synthesizing N-substituted maleimides. The acetate anion is believed to play a crucial role in both the cyclization and the rearrangement mechanisms. researchgate.net

Trifluoroacetic Anhydride (TFAA): This powerful dehydrating agent is known to strongly favor the formation of the kinetic product, the isomaleimide. lew.ro DFT calculations show that replacing the hydrogen atoms of acetic anhydride with fluorine atoms significantly lowers the activation barriers for cyclization. lew.ro

Carbodiimides: Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can also be used for the dehydration of maleamic acids under mild conditions, often favoring isoimide (B1223178) formation. chemrxiv.org

Methanesulfonyl Chloride: In the presence of a base, methanesulfonyl chloride has been shown to be a rapid and efficient reagent for the selective synthesis of isomaleimides from maleamic acids. researchgate.net

The synthesis of N-(m-iodophenyl)maleimide specifically has been achieved by reacting m-iodoaniline with maleic anhydride to form the intermediate this compound, followed by cyclization. ucl.ac.benih.gov

Reactivity of the Maleamic Acid Double Bond

The carbon-carbon double bond in this compound is electron-deficient due to the proximity of the two carbonyl groups. This electronic nature makes it susceptible to both nucleophilic additions and radical polymerization.

The primary reactivity of the double bond in maleamic acid and its derivatives is conjugate addition, specifically the Michael addition reaction. wikipedia.orgorganic-chemistry.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated carbonyl system.

Nucleophilic Addition (Michael Addition): The electron-poor double bond acts as a Michael acceptor. wikipedia.org A wide range of nucleophiles, including amines, thiols, and stabilized carbanions, can add across the double bond. nih.govresearchgate.net For instance, the reaction of amines with related maleic acid systems can lead to the formation of stable adducts. researchgate.net This type of reaction is significant as it can occur as a side reaction during cyclization or polymerization if nucleophiles are present. The addition of primary or secondary amines to the double bond of maleic acid derivatives is a well-established transformation. nih.gov

Electrophilic additions to the double bond are less common due to its electron-deficient character. The double bond is deactivated towards attack by electrophiles.

This compound and, more commonly, its cyclized derivative N-(m-iodophenyl)maleimide, can undergo free-radical polymerization. Maleimides are known to participate in both homopolymerization and copolymerization with other vinyl monomers. zenodo.orguq.edu.au

The polymerization process follows the standard mechanistic steps of radical polymerization:

Initiation: The reaction is initiated by the decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, at elevated temperatures. zenodo.org This generates primary radicals which then attack the electron-deficient double bond of the maleimide monomer to form a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain. This step repeats, leading to the formation of a long polymer chain. Maleimides are known for their low tendency to homopolymerize due to steric hindrance, but they readily copolymerize with electron-rich monomers in an alternating fashion.

Termination: The growth of the polymer chain is terminated by processes such as combination or disproportionation of two growing radical chains. ornl.govdntb.gov.ua Chain transfer to the solvent can also be a significant termination pathway, particularly in solvents like tetrahydrofuran (B95107) (THF). uq.edu.au

The resulting polymers containing the N-(m-iodophenyl)maleimide units possess high thermal stability and specific chemical functionalities conferred by the iodo-phenyl group.

Cycloaddition Chemistry (e.g., Diels-Alder Reactions)

The carbon-carbon double bond within the maleamic acid structure is electron-deficient, making it a potential dienophile for cycloaddition reactions, most notably the Diels-Alder reaction. While the maleamic acid itself is less reactive than its cyclized form, N-(m-iodophenyl)maleimide, the fundamental principles of reactivity apply. The double bond of maleimides is highly reactive towards electron-rich dienes in normal-demand Diels-Alder cycloadditions researchgate.net. These reactions can be utilized to synthesize linear polyimides through chain extension by reacting bismaleimides with various bisdienes researchgate.net.

In addition to [4+2] cycloadditions like the Diels-Alder reaction, the maleimide scaffold is known to participate in photochemical [2+2] cycloadditions with alkenes nih.govnih.gov. Research into the photochemical behavior of N-aryl maleimides has shown that their reactivity differs from N-alkyl maleimides nih.govnih.gov. While N-alkyl maleimides can react with alkenes directly under UV irradiation, N-aryl maleimides often require a photosensitizer, such as thioxanthone, to proceed efficiently under visible light (e.g., 440 nm) nih.govnih.gov. This suggests that any potential [2+2] cycloaddition reactions involving this compound would likely necessitate specific photochemical conditions, potentially including a sensitizer (B1316253) to facilitate the reaction.

| Reaction Type | Description | Typical Conditions | Relevance to this compound |

|---|---|---|---|

| Diels-Alder [4+2] | Reaction between a conjugated diene and the maleimide double bond (dienophile) to form a six-membered ring. | Thermal conditions; reaction with electron-rich dienes. | The maleamic acid double bond can act as a dienophile, though it is generally less reactive than the corresponding maleimide. |

| Photochemical [2+2] | Light-induced reaction between an alkene and the maleimide double bond to form a cyclobutane (B1203170) ring. | Requires UV or visible light; N-aryl systems often need a photosensitizer (e.g., thioxanthone) nih.govnih.gov. | A potential transformation pathway, likely requiring a photosensitizer due to the N-aryl substitution. |

Reactivity of the Aryl Iodine Moiety

The aryl iodine bond is a highly versatile functional group in organic synthesis, primarily serving as an excellent substrate for palladium-catalyzed cross-coupling reactions and as a precursor for aryl radicals. Its reactivity is central to the synthetic utility of this compound.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds libretexts.org. These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination libretexts.orglibretexts.orgnobelprize.org. The reactivity of aryl halides in the initial oxidative addition step follows the order I > OTf > Br >> Cl, making aryl iodides, such as the this compound, highly reactive substrates nrochemistry.comwikipedia.org.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base libretexts.orgwikipedia.org.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex libretexts.orgnobelprize.org. For aryl iodides, it has been shown that the binding of the iodoarene to a monoligated palladium complex can be the first irreversible step, preceding the formal oxidative addition chemrxiv.orgresearchgate.net.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center nobelprize.orgwikipedia.org. This step is facilitated by the base, which activates the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle nobelprize.org.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst wikipedia.orgorganic-chemistry.orgrsc.org.

Palladium Cycle: Similar to the Suzuki coupling, the cycle starts with the oxidative addition of the aryl iodide to the Pd(0) catalyst wikipedia.org.

Copper Cycle: Concurrently, the copper(I) species reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate rsc.org.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The aryl and alkynyl groups are reductively eliminated to yield the disubstituted alkyne product and regenerate the Pd(0) catalyst wikipedia.org. The reaction can be performed under mild conditions, often at room temperature nrochemistry.comwikipedia.org.

Heck Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene byjus.comwikipedia.org.

Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst to form an arylpalladium(II) iodide complex byjus.comlibretexts.orgnih.gov.

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond byjus.comlibretexts.orgnih.gov.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species byjus.comlibretexts.org.

Regeneration of Catalyst: The base present in the reaction mixture facilitates the reductive elimination of HI, regenerating the Pd(0) catalyst byjus.comlibretexts.org.

| Reaction | Coupling Partner | Key Mechanistic Steps | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orglibretexts.org | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination nrochemistry.comwikipedia.org | Pd(0) complex, Cu(I) co-catalyst, Base |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination byjus.comlibretexts.org | Pd(0) complex, Base |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring wikipedia.org. This pathway is distinct from electrophilic aromatic substitution and requires specific electronic features on the aromatic substrate chemistrysteps.com. The SNAr mechanism generally proceeds via a two-step addition-elimination process involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex libretexts.org.

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) wikipedia.orgchemistrysteps.commasterorganicchemistry.com. Crucially, these EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance chemistrysteps.comlibretexts.org. In this compound, the N-maleamic acid substituent is an electron-withdrawing group, but it is located meta to the iodine atom. A meta-substituent does not provide resonance stabilization for the anionic intermediate, thereby deactivating the ring towards this substitution pathway libretexts.org.

Furthermore, the identity of the leaving group is critical. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack masterorganicchemistry.com. Therefore, more electronegative halogens, which enhance the electrophilicity of the carbon atom being attacked, are better leaving groups. The general reactivity order is F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions chemistrysteps.com. Consequently, the iodine atom in this compound is a poor leaving group for an SNAr reaction. Due to both the meta-positioning of the activating group and the poor leaving group ability of iodide, this compound is not expected to undergo SNAr reactions under typical conditions.

Aryl iodides are effective precursors for the generation of aryl radicals due to the relatively weak C-I bond. Aryl radicals are highly reactive intermediates that can participate in a variety of synthetic transformations nih.govrsc.org.

Generation of Aryl Radicals: Several methods can be employed to generate an aryl radical from the this compound precursor:

Photochemical Methods: Direct photolysis or the use of photoredox catalysis can induce homolytic cleavage of the C-I bond. For instance, an iridium-based photocatalyst can engage in a single electron transfer (SET) with an aryl iodide to produce an aryl radical and an iodide anion nih.gov.

Radical Initiators: Classic methods involve the use of radical initiators like AIBN with reagents such as tributyltin hydride (n-Bu3SnH) rsc.org.

Electron Donor-Acceptor (EDA) Complexes: Diaryliodonium salts, which can be derived from aryl iodides, can form EDA complexes that generate aryl radicals upon irradiation with visible light chemrxiv.orgbeilstein-journals.org.

Reactivity of the Formed Aryl Radical: Once the m-(maleamido)phenyl radical is generated, it can undergo several characteristic reactions:

Addition to π-Systems: Aryl radicals readily add to electron-rich systems like alkenes and heteroaromatics rsc.org.

Hydrogen Atom Transfer (HAT): The radical can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of N-phenylmaleamic acid nih.gov.

Coupling Reactions: The radical can be trapped by other species to form new C-C or C-heteroatom bonds. For example, they can be used in the arylation of various substrates, including heterocycles and quinones nih.govnih.gov.

The generation of an aryl radical from this compound opens up a reaction manifold completely separate from the ionic pathways of palladium catalysis and SNAr, providing access to a different set of molecular architectures.

Derivatization and Advanced Functionalization Strategies for N M Iodophenyl Maleamic Acid

Chemical Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, enabling the synthesis of esters, amides, and alcohols, each with distinct properties and further reactive potential.

Esterification Reactions and Diverse Ester Derivatives

The carboxylic acid moiety of N-(m-iodophenyl)maleamic acid can be readily converted into a variety of ester derivatives through Fischer esterification. This acid-catalyzed reaction typically involves heating the maleamic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a solid-supported acid like an ion-exchange resin. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation. mdpi.com

This method allows for the synthesis of a diverse array of esters, from simple alkyl esters to more complex derivatives incorporating other functional groups. The choice of alcohol dictates the nature of the resulting ester, enabling fine-tuning of properties like solubility, steric bulk, and reactivity.

| Alcohol Reagent | Ester Product Name | Potential Properties/Applications |

|---|---|---|

| Methanol | Methyl N-(m-iodophenyl)maleamate | Increased volatility, useful as a synthetic intermediate. |

| Ethanol (B145695) | Ethyl N-(m-iodophenyl)maleamate | Common synthetic intermediate with moderate lipophilicity. |

| 2-Hydroxyethyl Methacrylate | 2-(Methacryloyloxy)ethyl N-(m-iodophenyl)maleamate | Introduces a polymerizable group for materials science applications. |

| Benzyl Alcohol | Benzyl N-(m-iodophenyl)maleamate | Adds a bulky, aromatic group; can serve as a protecting group. |

Amide Bond Formation with Diverse Amines

A notable feature of N-substituted maleamic acids is their ability to undergo transamidation under mild, catalyst-free conditions. nih.gov The proximity of the carboxylic acid to the amide bond facilitates an intramolecular cyclization to a maleic anhydride (B1165640) intermediate. This transient anhydride can then react with a different amine present in the solution to form a new maleamic acid derivative. This process is reversible and can reach an equilibrium distribution between the different amide products. nih.gov

This unique reactivity allows for the synthesis of a library of this compound derivatives by simply mixing it with various primary or secondary amines. Standard amide coupling reagents used in organic synthesis, such as EDC in the presence of HOBt and DMAP, can also be employed to form stable amide bonds with a broad range of amines, including those that are electron-deficient. nih.govgrowingscience.com

| Amine Reagent | Amide Product Name | Potential Features |

|---|---|---|

| Aniline (B41778) | N',N-diphenylmaleamide | Forms a symmetrical or unsymmetrical diamide (B1670390) structure. |

| Glycine (B1666218) Methyl Ester | Methyl (4-(m-iodophenylamino)-4-oxobut-2-enamido)acetate | Incorporates an amino acid residue for biological applications. |

| Morpholine | (Z)-4-(m-Iodophenylamino)-4-oxo-1-(morpholino)but-2-en-1-one | Introduces a heterocyclic moiety, potentially altering solubility and biological activity. |

| Propargylamine | N-(m-Iodophenyl)-N'-(prop-2-yn-1-yl)maleamide | Adds a terminal alkyne for click chemistry and further functionalization. |

Reduction to Alcohol and Subsequent Functionalization

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are ineffective. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, typically in an anhydrous ether solvent like THF, followed by an acidic workup. masterorganicchemistry.comechemi.com This reaction converts the -COOH group into a -CH₂OH group. It is important to note that LiAlH₄ can also reduce the amide carbonyl to an amine, potentially leading to the formation of an amino alcohol if reaction conditions are not carefully controlled. libretexts.orgucalgary.caresearchgate.net

The resulting alcohol, (Z)-4-amino-N-(m-iodophenyl)but-2-en-1-ol, is a versatile intermediate. The primary hydroxyl group can undergo a variety of subsequent functionalization reactions, including:

Oxidation: Re-oxidation to the aldehyde or carboxylic acid.

Esterification: Reaction with carboxylic acids or acyl chlorides to form new esters.

Etherification: Conversion into ethers via reactions like the Williamson ether synthesis.

Conversion to Alkyl Halides: Reaction with reagents like SOCl₂ or PBr₃ to facilitate nucleophilic substitution reactions.

Functionalization of the Maleamic Acid Double Bond

The electron-deficient carbon-carbon double bond in the maleamic acid backbone is a key site for addition and cycloaddition reactions, enabling the construction of saturated or cyclic structures.

Stereoselective Hydrogenation and Halogenation

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). lasalle.edu For maleic acid itself, catalytic transfer hydrogenation using formic acid as a hydrogen source with a Pd/C catalyst has been shown to be effective in producing the saturated succinic acid derivative. rsc.org Applying this to this compound would yield N-(m-iodophenyl)succinamic acid. The stereochemistry of the addition is typically syn, with both hydrogen atoms adding to the same face of the double bond. By using chiral catalysts, it is possible to achieve stereoselective hydrogenation, which is a well-established strategy for preparing chiral α-aryl glycine derivatives from related N-aryl imino esters. scispace.com

Halogenation: The double bond can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). wikipedia.org In this reaction, the π bond of the alkene attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the anti-addition of the halogen atoms across the double bond. lasalle.edu This reaction would convert this compound into its corresponding dihalogenated succinamic acid derivative, introducing two new stereocenters.

Cycloaddition Reactions with Various Reagents

The carbon-carbon double bond of the maleamic acid system, particularly after cyclization to the corresponding N-(m-iodophenyl)maleimide, is an excellent dienophile or dipolarophile for cycloaddition reactions. The conversion to the maleimide (B117702) is typically achieved by dehydration of the maleamic acid using reagents like acetic anhydride or by heating.

Polymerization as a Monomer in Advanced Polymer Architectures

The maleamic acid functional group within this compound provides a pathway for its use as a monomer in the synthesis of advanced polymer architectures. The presence of both a carboxylic acid and an amide group, along with an adjacent carbon-carbon double bond, allows for several polymerization strategies.

One common approach involves the dehydration of the maleamic acid to form the corresponding N-(m-iodophenyl)maleimide. This maleimide derivative can then undergo free-radical polymerization, initiated by agents such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to yield polymaleimides. ekb.egijert.org These polymers are known for their high thermal stability. The pendant m-iodophenyl group remains available for post-polymerization modification, allowing for the creation of functional materials.

Alternatively, the maleamic acid itself can be incorporated into copolymers. For instance, it can be copolymerized with other vinyl monomers. Poly(styrene-co-maleamic acid)-based networks have been synthesized by reacting poly(styrene-co-maleic anhydride) with diamines, demonstrating the utility of the maleamic acid structure in forming crosslinked polymer networks. rsc.org This suggests that this compound could be similarly used to introduce both iodine functionality and dynamic covalent bonds into polymer backbones.

The properties of the resulting polymers, such as solubility and thermal stability, can be influenced by the bulky nature of the substituted phenyl group and the potential for interchain interactions. ekb.eg

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Strategy | Intermediate/Monomer | Initiator/Co-monomer | Resulting Polymer Type | Key Features |

|---|---|---|---|---|

| Free-Radical Polymerization | N-(m-iodophenyl)maleimide | AIBN, BPO | Homopolymer or Copolymer | High thermal stability; Pendant iodophenyl groups for further functionalization. |

| Condensation Copolymerization | This compound | Diamines, Diols | Polyamide, Polyester | Introduces functional groups directly into the polymer backbone. |

| Covalent Adaptable Networks | this compound | Crosslinking with secondary diamines | Dynamic Covalent Network | Reprocessable materials with tunable viscoelastic properties. rsc.org |

Strategic Functionalization of the m-Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a key site for strategic functionalization, enabling the synthesis of a diverse array of derivatives through modern catalytic methods.

The iodophenyl moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comrsc.org These reactions are fundamental in organic synthesis. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.govnih.gov By reacting this compound with various aryl or vinyl boronic acids, a wide range of biaryl and styrenyl derivatives can be synthesized. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.org It employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.orgresearchgate.netnih.gov This method allows for the introduction of alkyne functionalities, which are themselves versatile handles for further chemistry, such as click reactions.

Heck Coupling: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to stilbene-like structures. This transformation is catalyzed by a palladium source and typically requires a base. sigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl iodide and an amine. It is a powerful method for synthesizing N-aryl amines and their derivatives, which are common structures in many functional molecules. sigmaaldrich.comrsc.org

Table 2: Overview of Palladium-Catalyzed Reactions on the m-Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Biaryl derivatives |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | C(sp²)-C(sp) | Aryl alkynes |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | C(sp²)-C(sp²) | Substituted alkenes |

| Buchwald-Hartwig | R₂NH | Pd Catalyst, Ligand, Base | C(sp²)-N | N-Aryl amines |

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classic and effective alternative to palladium-based methods for forming C-O, C-N, and C-S bonds. organic-chemistry.org These reactions are especially useful for coupling aryl halides with a variety of nucleophiles.

The Ullmann reaction typically involves heating the aryl iodide with a nucleophile in the presence of a stoichiometric or catalytic amount of copper, often as copper(I) iodide (CuI) or copper powder, and a base like potassium carbonate. organic-chemistry.orgmdpi.com This methodology can be used to couple this compound with phenols, alcohols, amines, or thiols. ucf.eduresearchgate.net The development of ligand-assisted protocols has allowed these reactions to proceed under milder conditions with improved yields and substrate scope. researchgate.net

Table 3: Examples of Copper-Mediated Functionalization

| Nucleophile | Reagent Type | Bond Formed | Product Functional Group |

|---|---|---|---|

| R-OH | Phenol / Alcohol | C-O | Aryl ether |

| R₂NH | Amine / N-Heterocycle | C-N | N-Aryl amine |

| R-SH | Thiol | C-S | Aryl sulfide |

The cross-coupling reactions described above are highly effective for attaching chemical tags and fluorescent probes to the m-iodophenyl ring for academic research purposes. rsc.org By choosing a coupling partner that is a fluorophore, a new functional probe can be synthesized. dntb.gov.ua

For example, a fluorescent boronic acid or a terminal alkyne derivative of a dye (e.g., coumarin, fluorescein, or naphthalimide) can be attached via Suzuki or Sonogashira coupling, respectively. researchgate.netnih.gov This strategy allows for the creation of tailored molecules for applications in materials science or as chemical sensors. The synthesis often involves reacting the this compound with an N-hydroxysuccinimide (NHS) ester of a fluorescent dye under mild basic conditions. nih.govrsc.org The resulting molecule combines the properties of the maleamic acid core with the spectroscopic characteristics of the attached probe.

For mechanistic studies in chemistry or materials science, it can be useful to label the molecule with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). The existing iodine atom on the phenyl ring can be replaced with a radioisotope, or a precursor molecule can be used for radioiodination.

A common and highly efficient method is iododeostannylation. nih.gov This two-step process involves:

Synthesis of a Stannyl Precursor: The iodo-group of this compound is first converted to a trialkylstannyl group (e.g., tributyltin, -SnBu₃) via a palladium-catalyzed reaction with hexaalkylditin.

Radioiodination: The resulting organotin precursor is then subjected to electrophilic substitution using a source of radioactive iodide, such as Na[¹²⁵I], in the presence of a mild oxidizing agent like Chloramine-T or Iodogen. nih.gov This reaction cleaves the C-Sn bond and installs the radioactive iodine isotope with high specificity and yield.

This approach is widely used for preparing radioiodinated compounds for research applications, including studies of reaction mechanisms and material properties. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in N M Iodophenyl Maleamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of N-(m-iodophenyl)maleamic acid in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to each unique proton and carbon atom in the structure. The interpretation of these spectra allows for a complete assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct resonances for the amide (N-H), carboxylic acid (O-H), vinyl (-CH=CH-), and aromatic protons. The amide and carboxylic acid protons are typically broad singlets, with chemical shifts that can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The two vinyl protons of the maleamic acid moiety are expected to appear as doublets due to coupling to each other, with a coupling constant characteristic of a cis (Z) configuration. The four protons of the m-substituted iodophenyl ring will present a complex splitting pattern based on their ortho, meta, and para coupling relationships.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The spectrum would be characterized by two signals in the downfield region corresponding to the amide and carboxylic acid carbonyl carbons. The signals for the two sp² carbons of the vinyl group and the six sp² carbons of the iodophenyl ring would appear in the intermediate region. The carbon atom directly bonded to the iodine would show a characteristic chemical shift due to the heavy atom effect.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 13.0 | 165 - 175 |

| Amide (CONH) | 9.0 - 10.5 | 163 - 170 |

| Vinyl (-CH=CH-) | 6.2 - 6.5 | 130 - 135 |

| Aromatic (C-H) | 7.0 - 8.2 | 120 - 140 |

| Aromatic (C-N) | - | 138 - 142 |

While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are indispensable for confirming structural assignments and elucidating complex connectivity networks. sdsu.edunih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two vinyl protons, confirming their connectivity. It would also map out the coupling relationships between the adjacent protons on the iodophenyl ring, aiding in their unambiguous assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com The HSQC spectrum would definitively link each vinyl and aromatic proton signal to its corresponding carbon signal, simplifying the assignment of the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, HMBC would show correlations from the amide proton to the amide carbonyl carbon and to carbons of the aromatic ring. It would also show correlations from the vinyl protons to both the amide and carboxylic acid carbonyl carbons, confirming the maleamic acid backbone structure. sdsu.eduscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining stereochemistry and conformation. In this molecule, it could be used to confirm the Z-geometry of the double bond by observing the spatial proximity between the vinyl protons and the adjacent carbonyl and amide groups.

In the solid state, molecules can pack into different crystal lattices, a phenomenon known as polymorphism. These different polymorphic forms can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. researchgate.net Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by molecular conformation and intermolecular packing, different polymorphs of this compound would yield different ssNMR spectra. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples, where each distinct crystallographic form gives rise to a unique set of resonant frequencies. researchgate.net This allows for the identification and quantification of different polymorphs in a bulk sample. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of functional groups. msu.edu These methods are highly effective for identifying the presence of key structural motifs and for studying intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound are rich with information. Each functional group possesses characteristic vibrational modes (stretching, bending) that absorb infrared radiation or scatter Raman light at specific frequencies.

Key expected vibrational modes include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

O-H Stretching: A very broad band, typically from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while vinyl C-H stretches are found in a similar region.

C=O Stretching: Two distinct carbonyl stretching bands are expected in the 1650-1750 cm⁻¹ region. The amide carbonyl (Amide I band) typically appears at a lower frequency (e.g., 1650-1680 cm⁻¹) than the carboxylic acid carbonyl (e.g., 1700-1730 cm⁻¹).

C=C Stretching: Vibrations for the alkene and aromatic ring double bonds are expected in the 1500-1650 cm⁻¹ range.

N-H Bending: The Amide II band, a combination of N-H bending and C-N stretching, is typically found near 1550 cm⁻¹.

Interactive Table 2: Characteristic IR/Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (broad) |

| Amide N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Carbonyl C=O (Acid) | Stretch | 1700 - 1730 |

| Carbonyl C=O (Amide) | Stretch (Amide I) | 1650 - 1680 |

| Alkene/Aromatic C=C | Stretch | 1500 - 1650 |

IR and Raman spectroscopy are particularly sensitive to hydrogen bonding. nih.gov The formation of hydrogen bonds typically weakens the X-H bond, causing its stretching frequency to decrease (red shift) and the absorption band to broaden significantly. In this compound, both intramolecular hydrogen bonding (between the amide and carboxylic acid groups) and intermolecular hydrogen bonding (in dimers or crystal lattices) are possible. The position and shape of the O-H and N-H stretching bands provide direct evidence of these interactions. nih.gov Similarly, the C=O stretching frequency can also be affected; participation as a hydrogen bond acceptor typically shifts the carbonyl band to a lower wavenumber. By comparing spectra in different solvents or at different temperatures, the nature and strength of these crucial molecular interactions can be investigated. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool in the analysis of "this compound" for confirming its molecular weight, determining its elemental formula, elucidating its structure through fragmentation analysis, and assessing its purity.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. uky.eduresearchgate.net For "this compound" (C₁₀H₈INO₃), the theoretical exact mass can be calculated with high precision. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass.

A representative HRMS analysis of "this compound" would yield data similar to that presented in Table 1. The small mass error, typically in the parts-per-million (ppm) range, offers a high degree of confidence in the assigned elemental composition.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈INO₃ |

| Ionization Mode | Electrospray Ionization (ESI) |

| Adduct | [M+H]⁺ |

| Theoretical Exact Mass | 317.9576 |

| Measured Accurate Mass | 317.9571 |

This table presents hypothetical HRMS data for illustrative purposes.

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the molecular ion of "this compound" is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structural connectivity.

The fragmentation of "this compound" would likely proceed through characteristic pathways, such as the cleavage of the amide bond, loss of water, and decarboxylation. The presence of the iodine atom would also lead to characteristic isotopic patterns and potential fragmentation pathways involving the carbon-iodine bond. A plausible fragmentation pathway is outlined in Table 2, based on the known fragmentation of similar organic acids and amides. nih.govresearchgate.net

Table 2: Plausible Tandem Mass Spectrometry (MS/MS) Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

|---|---|---|---|

| 318.0 | 300.0 | H₂O | Loss of water from the carboxylic acid |

| 318.0 | 274.0 | CO₂ | Decarboxylation |

| 318.0 | 191.0 | C₄H₂O₃ | Cleavage of the maleamic acid moiety |

This table presents a hypothetical fragmentation pathway for illustrative purposes.

Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for the separation, identification, and purity assessment of "this compound". vliz.be

LC-MS is particularly well-suited for the analysis of "this compound" due to the compound's polarity and thermal lability. A reversed-phase LC method would effectively separate the target compound from impurities. The subsequent detection by MS would confirm the identity of the eluting peak by its mass-to-charge ratio and provide quantitative data for purity assessment. nih.govnih.gov

GC-MS analysis of "this compound" would likely require derivatization to increase its volatility and thermal stability. nih.govmdpi.com Silylation is a common derivatization technique for compounds containing carboxylic acid and amide functional groups. hmdb.ca The resulting trimethylsilyl (TMS) derivative can then be analyzed by GC-MS, providing characteristic retention times and mass spectra for identification and quantification.

Table 3: Representative Chromatographic-Mass Spectrometric Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| LC-MS | C18 reversed-phase | Gradient of water and acetonitrile (B52724) with formic acid | ESI-MS in positive or negative ion mode |

This table presents representative chromatographic conditions for illustrative purposes.

X-ray Crystallography

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of "this compound" would provide a detailed picture of its molecular structure in the solid state. This includes the precise determination of atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Such data would confirm the connectivity of the molecule and reveal its preferred conformation in the crystalline environment. While a specific crystal structure for "this compound" is not publicly available, data from similar structures, such as "N-phenylmaleamic acid", provide insights into the expected molecular geometry. nih.gov

Table 4: Representative Crystallographic Data for a Maleamic Acid Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9965 (2) |

| b (Å) | 14.0253 (3) |

| c (Å) | 9.1026 (2) |

| β (°) | 100.147 (3) |

| Volume (ų) | 1004.92 (4) |

This table presents representative crystallographic data based on a related compound, N-(3-nitrophenyl)maleamic acid, for illustrative purposes. libretexts.org

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. uky.edu For "this compound", several types of non-covalent interactions are expected to play a significant role in stabilizing the crystal lattice.

Hydrogen Bonding: The carboxylic acid and amide groups are capable of forming strong hydrogen bonds. It is anticipated that the carboxylic acid protons will act as donors to the carbonyl oxygen atoms of neighboring molecules, and the amide N-H will also participate in hydrogen bonding, likely with a carbonyl oxygen. mdpi.comcore.ac.ukresearchgate.net These interactions are often the primary drivers of the supramolecular assembly.

Halogen Bonding and other interactions: The iodine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule. Additionally, weaker C-H···π and C-I···π interactions may also be present, further influencing the crystal packing.

The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the "this compound" crystal.

Applications and Emerging Research Directions for N M Iodophenyl Maleamic Acid in Advanced Chemical Sciences

Role as a Key Intermediate in Precision Organic Synthesis

As an intermediate, N-(m-iodophenyl)maleamic acid offers synthetic chemists a valuable platform for constructing more complex molecular frameworks. The distinct reactivity of its functional groups can be harnessed in a stepwise manner to build intricate structures with a high degree of control.

The most fundamental transformation of N-substituted maleamic acids is their cyclodehydration to form the corresponding N-substituted maleimides. This intramolecular condensation reaction is a robust and high-yielding method for synthesizing five-membered nitrogen-containing heterocyclic rings. Maleimides are a significant class of compounds used as building blocks in the synthesis of natural products and other heterocycles .

The general reaction involves heating the maleamic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as sodium acetate (B1210297), to facilitate the ring-closure . This process is broadly applicable to a wide range of N-aryl maleamic acids, indicating that this compound is a direct precursor to N-(m-iodophenyl)maleimide. This resulting maleimide (B117702) can then participate in a variety of subsequent reactions. For instance, maleamic acid derivatives of thiazoles have been efficiently synthesized and then converted to their corresponding maleimides, demonstrating a pathway to complex heteroaromatic systems .

Once converted to its maleimide form, the molecule becomes a potent building block for constructing complex polycyclic and bridged ring systems. The electron-deficient double bond within the maleimide ring is an excellent dienophile for [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction allows for the stereocontrolled formation of six-membered rings, providing a powerful tool for assembling intricate molecular architectures from relatively simple starting materials. The N-phenylmaleimide scaffold is a known active dienophile that typically yields crystalline adducts, underscoring its utility in this regard.

Furthermore, the iodine atom on the phenyl ring serves as a versatile synthetic handle for further elaboration. It can readily participate in a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This dual reactivity—cycloaddition at the maleimide core and cross-coupling at the aryl iodide—enables a modular approach to synthesizing highly complex, multi-component polycyclic systems that would be challenging to access through other methods.

Integration into Functional Materials and Polymer Chemistry

The structural features of this compound make it an attractive candidate for incorporation into advanced polymers and functional materials. As a precursor to a polymerizable monomer, it provides a pathway to materials with tailored thermal, mechanical, and surface properties.

This compound is the direct precursor to the monomer N-(m-iodophenyl)maleimide. N-substituted maleimides are a well-regarded class of monomers that can undergo free-radical polymerization to produce homopolymers or be copolymerized with other vinyl monomers to create advanced materials with enhanced properties uctm.eduzenodo.org.

Polymaleimides are known for their high thermal stability, making them valuable as heat-resistant performance polymers uctm.edu. The incorporation of N-aryl maleimides, such as N-phenylmaleimide or its derivatives, into polymer chains has been shown to significantly increase the glass transition temperature (Tg) and thermal stability of common polymers like polystyrene (PS) and poly(methyl methacrylate) (PMMA) rsc.orgresearchgate.netepa.gov. For example, studies on the copolymerization of N-phenylmaleimide with methyl methacrylate have demonstrated a marked improvement in the thermal degradation temperature of the resulting copolymer rsc.org. The rigid, cyclic structure of the maleimide unit restricts segmental motion in the polymer backbone, leading to enhanced thermomechanical properties researchgate.net.

N-(m-iodophenyl)maleimide can be copolymerized with a range of electron-donating monomers, such as styrene, or other monomers like acrylates and vinyl ethers, to produce alternating or random copolymers researchgate.netkpi.uaacs.org. The specific properties of these copolymers can be finely tuned by adjusting the monomer feed ratio.

Table 1: Examples of N-Aryl Maleimide Copolymer Systems

| Maleimide Monomer | Comonomer | Polymerization Method | Key Findings/Properties |

|---|---|---|---|

| N-phenylmaleimide (NPMI) | Styrene (St) | Free Radical | Forms a nearly equimolecular alternating copolymer, improving structural stiffness and stability researchgate.net. |

| N-phenylmaleimide (N-PMI) | Methyl Methacrylate (MMA) | Bulk Reactive Extrusion | Significantly increases the glass transition temperature (Tg) and thermal stability of PMMA by blocking "zipper-style" degradation rsc.org. |

| N-(m-chlorophenyl) maleimide | Methyl Methacrylate (MMA) | Free Radical | Copolymerization resulted in a product with a controlled polydispersity index (PDI) and multi-step thermal degradation behavior researchgate.net. |

| N-substituted maleimides | Vinyl Ethers | Photo-induced | Rapid, initiator-free polymerization to form alternating copolymers, less sensitive to oxygen inhibition than standard acrylate resins kpi.ua. |

| N-phenylmaleimide (NPM) | γ-methacryloxypropyl trimethoxysilane (MTS) | Free Radical | Produces copolymers where the char yield at 600°C increases with NPM content, indicating enhanced thermal stability epa.gov. |

Polymers derived from N-(m-iodophenyl)maleimide are promising for the development of functional coatings and the modification of surfaces. Copolymers can be designed to include monomers with specific functionalities that allow them to be covalently bonded to a substrate surface google.com. For instance, copolymerizing N-(m-iodophenyl)maleimide with monomers containing silane groups, such as γ-methacryloxypropyl trimethoxysilane, would enable the resulting polymer to be grafted onto silica (B1680970) or glass surfaces, creating a durable and stable coating epa.gov.

The presence of the iodophenyl group is particularly advantageous for surface functionalization. After the polymer is coated onto a surface, the iodine atoms act as reactive sites for post-polymerization modification. Techniques like palladium-catalyzed cross-coupling can be employed to attach a wide variety of molecules, thereby altering the surface's chemical and physical properties, such as its hydrophobicity, biocompatibility, or refractive index.

Contributions to Supramolecular Chemistry and Self-Assembled Systems

The iodine atom in this compound is not merely a synthetic handle but also a key player in directing non-covalent interactions, which are the foundation of supramolecular chemistry. Specifically, the iodine atom can act as a potent halogen bond donor, an interaction that is increasingly being exploited for the rational design of self-assembled materials nih.gov.

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom nih.govmdpi.com. This interaction is analogous to the more familiar hydrogen bond but possesses unique characteristics that make it a valuable tool in crystal engineering and materials design nih.gov.